molecular formula C7H14ClNO B6251061 N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers CAS No. 1378768-08-1

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride, Mixture of diastereomers

Cat. No.: B6251061
CAS No.: 1378768-08-1
M. Wt: 163.64 g/mol
InChI Key: QJAAIXFWMXMBMY-UHFFFAOYSA-N
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Description

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C7H13NOCl. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is known for its unique bicyclic structure, which includes a seven-membered ring with an oxygen atom and a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

  • Formation of the Bicyclic Core: The bicyclic structure can be formed through a cyclization reaction of appropriate precursors, such as epoxides and amines.

  • Methylation: The nitrogen atom in the bicyclic core is methylated using a methylating agent like methyl iodide or dimethyl sulfate.

  • Acidification: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 7-Oxabicyclo[2.2.1]heptane: This compound lacks the nitrogen atom present in N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride.

  • N-Methyl-7-azabicycloheptan-2-ol: This compound has a similar bicyclic structure but with an additional hydroxyl group.

Uniqueness: N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its combination of a nitrogen atom and an oxygen atom within the bicyclic structure, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

1378768-08-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

N-methyl-7-oxabicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-8-6-4-5-2-3-7(6)9-5;/h5-8H,2-4H2,1H3;1H

InChI Key

QJAAIXFWMXMBMY-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2CCC1O2.Cl

Purity

95

Origin of Product

United States

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